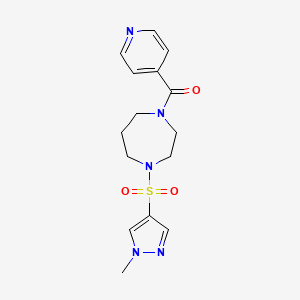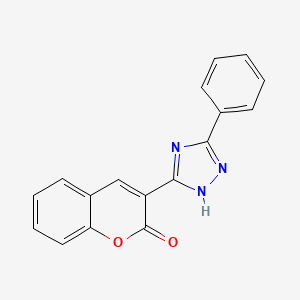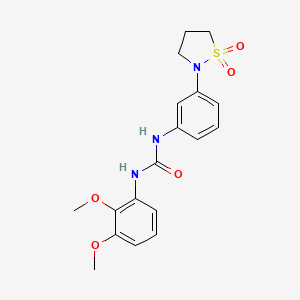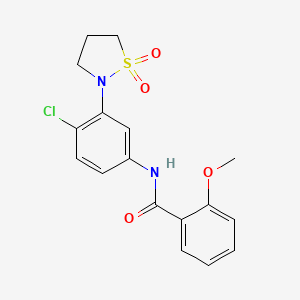
(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(pyridin-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to "(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(pyridin-4-yl)methanone" often involves multi-step reactions. For instance, compounds incorporating pyrazole and pyridine moieties have been synthesized through condensation reactions and characterized using spectroscopic techniques such as IR, NMR, and mass spectral data (Bawa et al., 2010). These methodologies could be adapted for the synthesis of the target compound, focusing on the selective formation and functionalization of the pyrazole and pyridine rings.
Molecular Structure Analysis
The molecular structure of compounds closely related to the target molecule has been elucidated through X-ray crystallography and spectroscopic methods, providing detailed insights into their geometrical parameters, bond lengths, angles, and conformations. For example, the crystal structure of pyrazole derivatives has revealed their molecular configurations and the spatial arrangement of substituent groups (Cao et al., 2010). These studies can guide the understanding of the structural aspects of "(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(pyridin-4-yl)methanone," particularly in terms of stereochemistry and molecular interactions.
Chemical Reactions and Properties
The chemical reactivity of compounds containing pyrazole and pyridine rings, similar to the target compound, has been explored in various studies. These compounds participate in a range of chemical reactions, including cycloadditions, nucleophilic substitutions, and electrophilic additions, depending on the nature of the substituents and reaction conditions. The synthesis of pyrazole and pyridine derivatives often showcases their potential as intermediates in the preparation of more complex molecules (Hafez et al., 2016).
科学的研究の応用
Heterocyclic Compound Synthesis and Applications
Heterocyclic compounds, particularly those containing pyrazole, pyridine, and sulfonamide groups, are prominent in medicinal chemistry due to their diverse biological activities. Compounds similar to "(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(pyridin-4-yl)methanone" have been synthesized and evaluated for various biological activities, including antimicrobial, anticancer, anti-inflammatory, and analgesic properties. For instance, studies have demonstrated the synthesis and biological evaluation of novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing a biologically active sulfonamide moiety, showcasing their potential as antimicrobial agents (Darwish et al., 2014).
Neuroprotective and Analgesic Activities
The neuroprotective potential of allosteric mGlu5 and mGlu1 antagonists, compounds structurally related to pyrazolines and pyridines, has been investigated, revealing significant neuroprotection in vitro and in vivo models of neurological diseases. Such studies highlight the therapeutic potential of targeting metabotropic glutamate receptors for neuroprotection (Szydlowska et al., 2007).
Anticancer and Antiinflammatory Activities
The synthesis of various sulfa drugs and their derivatives, including those incorporating acridine motifs, has been explored for their anticancer, anti-inflammatory, and analgesic activities. This underscores the importance of heterocyclic compounds and their derivatives in developing new therapeutic agents (Sondhi et al., 2000).
特性
IUPAC Name |
[4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]-pyridin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O3S/c1-18-12-14(11-17-18)24(22,23)20-8-2-7-19(9-10-20)15(21)13-3-5-16-6-4-13/h3-6,11-12H,2,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCXPZIZYEXOZPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)C(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(pyridin-4-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[(3,4-dimethylphenyl)methyl]-2-methyl-2H-1,2,3,4-tetrazole](/img/structure/B2495555.png)
![N1-(3-methoxybenzyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2495557.png)
![5-Bromo-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]pyridine-3-carboxamide](/img/structure/B2495558.png)


![1-benzyl-6,7-difluoro-3-[(4-methoxyphenyl)sulfonyl]quinolin-4(1H)-one](/img/structure/B2495562.png)

![[5-Methyl-4-(2-nitrophenyl)sulfanyl-2-phenylpyrazol-3-yl] furan-2-carboxylate](/img/structure/B2495564.png)

![N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B2495569.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide](/img/structure/B2495570.png)
